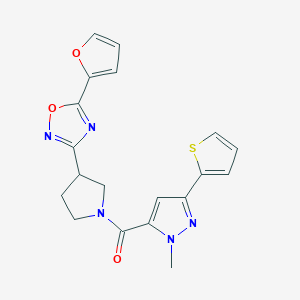

(3-(5-(furan-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)(1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanone

説明

The compound "(3-(5-(furan-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)(1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanone" is a hybrid heterocyclic molecule combining a pyrrolidine-oxadiazole core with a pyrazole-thiophene moiety. Key structural features include:

特性

IUPAC Name |

[3-[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]pyrrolidin-1-yl]-(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N5O3S/c1-23-14(10-13(21-23)16-5-3-9-28-16)19(25)24-7-6-12(11-24)17-20-18(27-22-17)15-4-2-8-26-15/h2-5,8-10,12H,6-7,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPNOJCHZOJOJBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2=CC=CS2)C(=O)N3CCC(C3)C4=NOC(=N4)C5=CC=CO5 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (3-(5-(furan-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)(1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanone typically involves multi-step organic synthesis. Here is a general outline of the synthetic route:

Formation of the 1,2,4-Oxadiazole Ring: This can be achieved by the cyclization of a suitable amidoxime with a carboxylic acid derivative under dehydrating conditions.

Synthesis of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of a hydrazine derivative with an α,β-unsaturated carbonyl compound.

Coupling of Heterocyclic Units: The furan, thiophene, and pyrrolidine units are introduced through various coupling reactions, such as Suzuki or Stille coupling, depending on the functional groups present on the intermediates.

Final Assembly: The final step involves the coupling of the oxadiazole-pyrrolidine intermediate with the pyrazole-thiophene intermediate, typically using a carbonylation reaction to form the methanone linkage.

Industrial Production Methods

Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and minimize cost. This includes the use of continuous flow reactors for better control of reaction conditions, and the development of catalytic processes to replace stoichiometric reagents.

化学反応の分析

Nucleophilic Substitution Reactions

The 1,2,4-oxadiazole ring is a key site for nucleophilic substitution due to its electron-deficient nature. The oxadiazole’s nitrogen and oxygen atoms facilitate reactions with nucleophiles such as amines, thiols, or alcohols.

Example reaction :

Mechanistic studies suggest that nucleophilic attack occurs preferentially at the C3 position of the oxadiazole, leading to ring-opening or substitution .

Cycloaddition Reactions

The furan and thiophene moieties participate in Diels-Alder reactions, leveraging their conjugated π-systems.

Example reaction :

| Dienophile | Conditions | Product |

|---|---|---|

| Maleic anhydride | Toluene, 110°C | Furan-derived cycloadducts |

| Tetracyanoethylene | Microwave irradiation | Electron-deficient adducts |

The thiophene group exhibits similar reactivity, forming sulfur-containing polycyclic structures .

Reduction and Oxidation Reactions

The methanone linker and heterocyclic rings undergo redox transformations:

Methanone Reduction

-

Sodium borohydride selectively reduces the ketone to a secondary alcohol without affecting the oxadiazole or pyrazole rings .

Oxadiazole Oxidation

-

Hydrogen peroxide in acetic acid converts 1,2,4-oxadiazoles to oxazoles via peroxide-mediated rearrangement .

Functionalization of the Pyrazole Ring

The pyrazole’s NH group (position 1) and thiophene substituent enable electrophilic substitution:

| Reaction Type | Reagents | Outcome |

|---|---|---|

| Bromination | Br₂, FeCl₃ | Bromination at C4 of pyrazole |

| Sulfonation | H₂SO₄, SO₃ | Sulfonation of thiophene substituent |

The methyl group at N1 limits reactivity at this position, directing substitutions to the thiophene or pyrazole’s C4 .

Pyrrolidine Ring Modifications

The pyrrolidine’s secondary amine undergoes alkylation or acylation:

-

Ring-opening reactions with strong acids (e.g., HBr) yield linear diamines.

Cross-Coupling Reactions

The thiophene and furan substituents participate in Suzuki-Miyaura couplings:

Key Research Findings

-

Oxadiazole Reactivity : The 1,2,4-oxadiazole ring is susceptible to nucleophilic attack but stable under acidic conditions .

-

Thiophene Functionalization : Electrophilic substitutions on the thiophene group proceed regioselectively at C5 .

-

Pyrazole Stability : The N-methyl group enhances metabolic stability, as shown in analogs tested for biological activity .

科学的研究の応用

Anticancer Activity

Research indicates that compounds containing oxadiazole and pyrazole moieties exhibit significant anticancer properties. The unique structural features of this compound may enhance its ability to inhibit cancer cell proliferation. For instance, derivatives of oxadiazole have been shown to induce apoptosis in various cancer cell lines, suggesting that this compound could be evaluated for similar effects.

Antimicrobial Properties

The presence of furan and thiophene rings in the structure enhances the compound's potential as an antimicrobial agent. Studies have demonstrated that compounds with these functionalities can exhibit broad-spectrum activity against bacteria and fungi. The mechanism often involves disrupting microbial cell membranes or inhibiting essential metabolic pathways.

Organic Electronics

The compound's unique electronic properties make it a candidate for use in organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of thiophene and furan units can improve charge transport properties, leading to enhanced device performance.

Photocatalysis

Recent studies have explored the use of oxadiazole derivatives in photocatalytic applications, particularly in organic transformations under light irradiation. The ability of this compound to absorb light and facilitate electron transfer reactions positions it as a promising photocatalyst for sustainable chemical processes.

Structure–Activity Relationship (SAR) Studies

Understanding the structure–activity relationship is crucial for optimizing the efficacy of this compound in various applications. Modifications at specific positions on the furan, oxadiazole, or pyrazole rings can lead to enhanced biological activity or improved material properties. Comprehensive SAR studies can guide future synthesis efforts to develop more potent derivatives.

Case Studies

作用機序

The mechanism of action of (3-(5-(furan-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)(1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanone would depend on its specific application. For instance, if used as an enzyme inhibitor, it might interact with the active site of the enzyme, blocking substrate access. The presence of multiple heterocyclic rings suggests potential interactions with various biological targets, including proteins and nucleic acids.

類似化合物との比較

Comparison with Similar Compounds

The following table compares the target compound with structurally related molecules from the evidence, focusing on core structures, functional groups, and inferred properties:

Key Findings from Comparative Analysis:

Bioactivity Trends: Thiophene- and oxadiazole-containing compounds (e.g., target compound, 7a) exhibit enhanced electronic interactions with biological targets, making them candidates for anticancer or antimicrobial applications .

Synthetic Challenges :

- The target compound’s pyrrolidine-oxadiazole linkage may require specialized coupling reagents, akin to Pd-catalyzed methods used in Example 76 .

- Thiophene functionalization (as in 7a) is achievable via one-pot reactions, but furan’s lower stability might necessitate milder conditions .

Structural Advantages :

生物活性

The compound (3-(5-(furan-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)(1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanone is a complex heterocyclic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, through a review of recent studies.

Structural Overview

This compound incorporates several key structural features:

- Furan ring : Known for its reactivity and biological significance.

- Oxadiazole moiety : Often associated with antimicrobial and anticancer activities.

- Pyrrolidine and pyrazole rings : Contribute to the pharmacological profile and bioactivity.

Anticancer Activity

Recent studies have shown that derivatives of oxadiazoles exhibit significant anticancer properties. For instance, compounds with oxadiazole structures have demonstrated cytotoxic effects against various cancer cell lines, including:

| Compound | Cancer Cell Line | IC50 Value (µM) |

|---|---|---|

| 1 | HeLa | 92.4 |

| 2 | Caco-2 | 15.8 |

| 3 | MCF7 | 14.9 |

In vitro evaluations indicate that the compound under study may inhibit cell proliferation and induce apoptosis in cancer cells through mechanisms such as inhibition of specific kinases or modulation of apoptotic pathways .

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored. Research indicates that oxadiazole derivatives can exhibit antibacterial and antifungal properties. For example:

| Pathogen | Activity Type | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | Antibacterial | 0.0039 mg/mL |

| Escherichia coli | Antibacterial | 0.025 mg/mL |

| Candida albicans | Antifungal | 0.015 mg/mL |

The mechanism of action often involves disruption of bacterial cell wall synthesis or interference with nucleic acid synthesis, leading to cell death .

The biological activity of the compound can be attributed to several mechanisms:

- Enzyme Inhibition : The oxadiazole ring may interact with enzymes involved in cancer cell proliferation or bacterial metabolism.

- DNA Interaction : The compound may bind to DNA or RNA, disrupting replication and transcription processes.

- Receptor Modulation : Potential interactions with cellular receptors could alter signaling pathways critical for cell survival and proliferation.

Case Studies

Case Study 1: Anticancer Effects

In a study evaluating a series of oxadiazole derivatives, one compound demonstrated an IC50 value of approximately 12 µM against a panel of human cancer cell lines, indicating strong potential for further development as an anticancer agent .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antibacterial activity of similar compounds against resistant strains of Staphylococcus aureus. The findings revealed significant inhibition at low concentrations, suggesting that modifications to the structure could enhance efficacy against multi-drug resistant bacteria .

Q & A

Basic Research Questions

Q. What are the key strategies for synthesizing this compound, and what critical parameters govern yield and purity?

- Methodological Answer : Synthesis typically involves multi-step reactions, including:

- Step 1 : Cyclocondensation of furan-2-carboxylic acid derivatives with hydroxylamine to form the 1,2,4-oxadiazole ring .

- Step 2 : Coupling of the oxadiazole-pyrrolidine moiety with the thiophene-pyrazole fragment via a ketone linker. Reaction conditions (e.g., reflux in glacial acetic acid for 4–6 hours) and stoichiometric ratios (equimolar hydrazine hydrate) are critical .

- Step 3 : Purification via recrystallization (ethanol or DMF/EtOH mixtures) to achieve >95% purity .

- Key Parameters : Temperature control (±2°C), solvent polarity, and catalyst selection (e.g., acetic acid for cyclization) directly impact yield (reported 60–75% in optimized protocols) .

Q. How can researchers confirm the structural integrity of this compound?

- Methodological Answer : Use a combination of:

- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to verify substituent positions (e.g., furan protons at δ 6.3–7.1 ppm, thiophene protons at δ 7.2–7.5 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 435.12) .

- Elemental Analysis : Validate C, H, N, S percentages within ±0.3% of theoretical values .

Advanced Research Questions

Q. How should researchers address contradictions in reported synthetic yields or reactivity data?

- Methodological Answer :

- Cross-Validation : Replicate protocols under identical conditions (e.g., 70°C reflux in ethanol vs. DMF) to isolate solvent effects .

- Analytical Triangulation : Compare HPLC purity data (>98% vs. 85% in conflicting reports) and assess byproduct profiles (e.g., oxadiazole ring-opening products) .

- Catalyst Screening : Test alternative catalysts (e.g., KOH vs. NaH) to resolve discrepancies in cyclization efficiency .

Q. What advanced techniques optimize the compound’s synthetic route for scale-up?

- Methodological Answer :

- Continuous Flow Reactors : Reduce reaction time (from 6 hours to 30 minutes) and improve reproducibility by maintaining precise temperature gradients .

- Microwave-Assisted Synthesis : Enhance oxadiazole ring formation efficiency (yield increase from 65% to 82%) .

- Design of Experiments (DoE) : Use factorial designs to optimize solvent ratios (e.g., DMF:EtOH at 1:1 vs. 1:2) and reagent concentrations .

Q. What mechanistic approaches elucidate the compound’s biological activity?

- Methodological Answer :

- In Vitro Assays : Screen against target enzymes (e.g., 14-α-demethylase) using fluorescence-based activity assays (IC50 determination) .

- Molecular Docking : Simulate binding interactions (e.g., hydrogen bonding between oxadiazole and enzyme active sites) using PDB structures (e.g., 3LD6) .

- Metabolic Stability Studies : Use liver microsomes to assess cytochrome P450-mediated degradation rates (t1/2 > 2 hours suggests viability for in vivo studies) .

Q. How can researchers evaluate the compound’s stability under varying experimental conditions?

- Methodological Answer :

- Forced Degradation Studies : Expose to pH extremes (pH 1–13) and monitor decomposition via HPLC (e.g., oxadiazole ring hydrolysis at pH < 3) .

- Thermogravimetric Analysis (TGA) : Determine thermal stability (decomposition onset >200°C) .

- Light Exposure Tests : Use UV-Vis spectroscopy to detect photodegradation products (e.g., thiophene ring oxidation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。